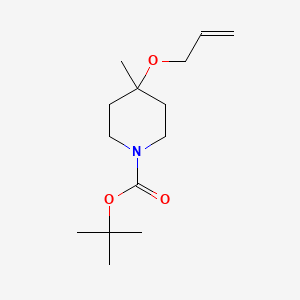

叔丁基 4-(烯丙氧基)-4-甲基哌啶-1-甲酸酯

描述

Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate is likely a synthetic organic compound. It seems to contain functional groups such as an ester, an ether, and a tertiary amine, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized starting from commercially available materials . The synthesis usually involves several steps, each introducing a new functional group or modifying an existing one .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, the ether group could react with strong acids, and the tertiary amine could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .科学研究应用

立体选择性合成

- 取代衍生物的立体选择性合成:叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯衍生物用于反应中,以定量产率生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯(顺式异构体)。Mitsunobu 反应随后进行碱性水解,用于从这些顺式异构体合成反式异构体 (Boev 等人,2015)。

催化和氧化过程

- 醇的选择性好氧氧化:叔丁基 1-羟基-2-甲基-6-三氟甲基-1H-吲哚-3-羧酸酯在氯化铜 (I) 存在下,作为烯丙基和苄基醇化学选择性好氧氧化为 α,β-不饱和羰基化合物的催化剂,而不影响非烯丙基醇 (沈等人,2012)。

蛋白酪氨酸激酶抑制剂中间体

- 重要中间体的合成:提出了一种合成叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯的有效方法,该化合物是新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 合成中的关键中间体。此过程涉及从 4-甲基吡啶鎓盐开始的一系列步骤,总产率达到 80.2% (陈新志,2011)。

手性助剂和不对称合成

- 新型手性助剂的应用:探索了将叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯用作手性助剂和二肽合成中的手性 Aib 构建模块,证明了其在制备对映体纯化合物的用途广泛 (Studer 等人,1995)。

作用机制

安全和危害

未来方向

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This would likely involve further studies on its physical and chemical properties, as well as its reactivity and interactions with other substances .

属性

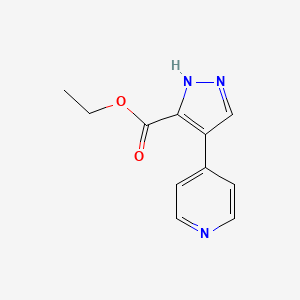

IUPAC Name |

tert-butyl 4-methyl-4-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h6H,1,7-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVMKAWYUKNADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)

![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)